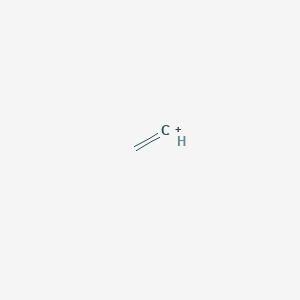

Ethene-1-ylium

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14604-48-9 |

|---|---|

Molecular Formula |

C2H3+ |

Molecular Weight |

27.05 g/mol |

IUPAC Name |

ethene |

InChI |

InChI=1S/C2H3/c1-2/h1H,2H2/q+1 |

InChI Key |

QLLSNXSJBAXPLZ-UHFFFAOYSA-N |

SMILES |

C=[CH+] |

Canonical SMILES |

C=[CH+] |

Origin of Product |

United States |

Historical Context and Evolution of Understanding Pertaining to Ethene 1 Ylium

Genesis of the Ethene-1-ylium Concept and Early Mechanistic Hypotheses

The concept of a vinyl cation, the class of molecules to which this compound belongs, first emerged in 1944. It was proposed as a transient species to explain the acid-catalyzed hydrolysis of alkoxyacetylenes, which yield alkyl acetates. wikipedia.org In this proposed mechanism, the rate-limiting step involved the formation of a vinyl cation intermediate where the positive charge resided on a dicoordinate carbon atom. wikipedia.org This was a revolutionary idea at the time, as the prevailing understanding of carbocations was largely limited to trivalent, sp2-hybridized species.

The initial hypotheses surrounding this compound and other vinyl cations were met with skepticism. The linear geometry and the presence of a positive charge on an sp-hybridized carbon suggested a high-energy, unstable intermediate that would be difficult to form and control. Early researchers in the field grappled with the fundamental question of whether these species could exist as true intermediates or were merely transition states.

Milestones in Experimental Detection and Confirmation of this compound Intermediates

The first significant experimental evidence for the existence of vinyl cations came in 1959 from the work of Grob and Cseh. wikipedia.org They observed the formation of vinyl cations during the solvolysis reactions of alpha-vinyl halides, a discovery that earned Grob the moniker "the father of the vinyl cation". wikipedia.org The 1960s witnessed a surge in research focused on vinyl cations, with kinetic data providing further compelling evidence for their existence as reaction intermediates. wikipedia.org For instance, studies on the acid-catalyzed hydration of phenylpropiolic acid by Noyce and coworkers indicated a large positive charge development on the benzylic carbon in the rate-limiting step, consistent with the formation of a vinyl cation. wikipedia.org

A major breakthrough in the experimental study of vinyl cations occurred in the 1970s with the introduction of "super" leaving groups. wikipedia.org These exceptionally good leaving groups allowed for the generation of vinyl cations with significantly longer lifetimes, making their direct observation and characterization more feasible. wikipedia.org This development was crucial in solidifying the understanding of this compound and its derivatives as genuine chemical intermediates.

| Milestone | Year | Key Researchers | Contribution |

| First Proposal of Vinyl Cation Intermediate | 1944 | N/A | Proposed in the acid-catalyzed hydrolysis of alkoxyacetylenes. wikipedia.org |

| First Experimental Detection | 1959 | Grob and Cseh | Detected during solvolysis of alpha-vinyl halides. wikipedia.org |

| Kinetic Evidence | 1960s | Noyce and coworkers | Provided kinetic data supporting the existence of vinyl cations. wikipedia.org |

| Use of "Super" Leaving Groups | 1970s | N/A | Enabled the generation of vinyl cations with longer lifetimes. wikipedia.org |

Reevaluation of Perceived Reactivity and Stability Limitations of this compound

For a long time, this compound and other vinyl cations were considered too reactive and uncontrollable for practical synthetic applications. rwth-aachen.de This perception stemmed from their high-energy nature and the difficulty in generating and trapping them selectively. However, more recent research has challenged this long-held belief.

Studies have shown that the reactivity of vinyl cations was likely overestimated. mdpi.com In fact, some research suggests that certain vinyl cations are even less reactive than some stable diarylcarbenium cations. mdpi.com The apparent high reactivity observed in earlier solvolysis studies may have been influenced by the specific reaction conditions and the nature of the nucleophiles present. mdpi.com The isolation of crystalline salts of vinyl cations with carborane anions has provided definitive proof of their stability under certain conditions, allowing for their characterization by X-ray diffraction. mdpi.com

Trajectory of this compound Research: From Mechanistic Curiosity to Synthetic Utility

The journey of this compound research has been a remarkable transition from a point of mechanistic intrigue to a field of growing synthetic importance. While early studies were primarily focused on proving the existence and understanding the fundamental properties of these elusive intermediates, the focus has now shifted towards harnessing their unique reactivity in chemical synthesis.

A significant turning point came in 2017 when the Mayr group "debunked" the myth of vinyl cations being too reactive for controlled reactions. rwth-aachen.de This has opened the door for further investigations into their synthetic potential. rwth-aachen.de Modern research has demonstrated that vinyl cations can be generated under both acidic (solvolysis) and, surprisingly, basic conditions. nih.gov The use of silylium (B1239981)–weakly coordinating anion catalysis has enabled the generation of vinyl cations from vinyl triflates, which can then participate in a variety of chemical transformations. nih.gov

Recent advancements have shown that vinyl cations can undergo intermolecular C–H insertion reactions, a powerful tool for forming new carbon-carbon bonds. nih.gov Furthermore, their reactivity with arenes in Friedel-Crafts type reactions is being explored, challenging earlier notions that they were poor electrophiles for such transformations. nih.gov The ability to generate and control the reactivity of this compound and its derivatives is paving the way for the development of novel synthetic methodologies.

| Era | Focus of Research | Key Findings |

| Early Years (1940s-1960s) | Mechanistic Curiosity | Proposal and initial experimental evidence for the existence of vinyl cations. wikipedia.org |

| Middle Period (1970s-2000s) | Characterization and Stability | Use of super leaving groups for generation and isolation of vinyl cation salts. wikipedia.orgmdpi.com |

| Modern Era (2010s-Present) | Synthetic Utility | Debunking the myth of high reactivity and development of new synthetic methods. rwth-aachen.denih.govnih.gov |

Theoretical and Computational Investigations of Ethene 1 Ylium

Quantum Chemical Approaches to Ethene-1-ylium Electronic Structure and Energetics

Quantum chemical methods are foundational to the theoretical study of molecules like this compound. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a system. ornl.gov This allows for the prediction of various molecular properties from first principles.

Ab Initio and Density Functional Theory (DFT) Calculations on this compound and its Derivatives

Ab initio and Density Functional Theory (DFT) are two of the most powerful and widely used quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. epfl.ch DFT, on the other hand, approximates the complex electron-electron interactions, offering a balance between computational cost and accuracy that makes it suitable for a wide range of systems. ornl.gov

Theoretical studies on this compound and its derivatives often employ these methods to investigate their electronic structures and energetics. For instance, DFT calculations have been used to study the reaction mechanisms of this compound derivatives. ajrconline.org Similarly, ab initio calculations have been applied to understand the one-electron-scattering properties of related molecules like ethene. aps.org The choice of method and basis set is crucial for obtaining accurate results, with higher levels of theory generally providing more reliable data at a greater computational expense.

Systematic theoretical studies on related systems, such as porphyrin dimers linked by ethene, have utilized DFT with functionals like B3LYP and basis sets such as 6-31G(d,p) to optimize geometries and calculate electronic absorption spectra. rsc.org Such computational approaches provide valuable data that can be compared with experimental findings.

Table 1: Comparison of Computational Methods for Electronic Structure Calculations

| Method | Description | Advantages | Limitations |

| Ab Initio | Based on first principles, solving the Schrödinger equation without empirical parameters. epfl.ch | High accuracy, provides a benchmark for other methods. | Computationally expensive, limited to smaller systems. ornl.gov |

| DFT | Uses electron density to calculate the energy of a system, incorporating approximations for electron correlation. ornl.gov | Good balance of accuracy and computational cost, applicable to larger systems. | Accuracy depends on the chosen functional, may not be as reliable for all systems. |

Analysis of this compound Geometries and Vibrational Frequencies

Computational methods are instrumental in determining the optimized geometries and vibrational frequencies of molecules. Geometric optimization seeks the lowest energy structure of a molecule, corresponding to a minimum on the potential energy surface. wayne.edu Vibrational frequency calculations not only predict the infrared (IR) spectrum of a molecule but also confirm that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). shodor.orgscm.com

For this compound, theoretical calculations predict a planar structure. The vibrational modes correspond to the various ways the atoms can move relative to each other, such as C-H stretching, C=C stretching, and bending modes. researchgate.net These calculated frequencies can be compared with experimental spectroscopic data, where available, to validate the computational model. The number of vibrational modes for a non-linear molecule is given by 3N-6, where N is the number of atoms. shodor.org

Table 2: Calculated Vibrational Frequencies for Ethene (a related molecule)

| Vibrational Mode | Frequency (cm⁻¹) (HF/6-31G) | Frequency (cm⁻¹) (MP2/6-31G) |

| A' CH Stretch | 3092 | 3153 |

| A' CH Stretch | 3018 | 3059 |

| A' C=C Stretch | 1697 | 1641 |

| A' CH₂ Scissoring | 1510 | 1498 |

| A" CH₂ Wag | 993 | 1007 |

| A" Torsion | 843 | 838 |

| Note: This table presents data for ethoxyethene as a representative example of computational vibrational analysis from the CCCBDB. nist.gov Actual values for this compound would require specific calculations. |

Isomerization Pathways and Relative Stabilities of this compound Isomers

This compound can, in principle, exist as different isomers. Computational chemistry is a powerful tool for exploring these isomerization pathways and determining the relative stabilities of the isomers. This involves locating the transition state structures that connect the different minima on the potential energy surface. The energy difference between the isomers and the height of the energy barrier for isomerization provide crucial information about their interconversion. mdpi.com

For instance, theoretical studies have investigated the isomerization of related carbocations, revealing complex rearrangement pathways. researchgate.net Similar computational approaches can be applied to this compound to map out its isomerization landscape. The relative energies of isomers are a key factor in predicting which form is most likely to be observed.

Delocalization and Charge Distribution Analysis in this compound Systems

The distribution of charge within a molecule is fundamental to its reactivity. In this compound, the positive charge is not strictly localized on a single atom but is delocalized to some extent. Computational methods provide various techniques to analyze this charge distribution, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Atoms in Molecules (AIM) theory. conicet.gov.arajrconline.org

These analyses can quantify the net charge on each atom and provide insights into the electronic effects within the molecule. For example, a study on the protonation of ethene catalyzed by a zeolite used AIM theory to show how the charge density is redistributed during the reaction. conicet.gov.ar The analysis of charge distribution is critical for understanding the electrophilic nature of the carbocation and predicting its reaction sites. The concept of a continuous charge distribution is often used as an approximation in these calculations. saskoer.ca

Reaction Mechanism Simulations and Transition State Characterization Involving this compound

Understanding the reactions of this compound requires a detailed knowledge of the reaction mechanisms, including the identification of intermediates and transition states. Computational chemistry provides the tools to simulate these reaction pathways.

Construction and Exploration of Potential Energy Surfaces for this compound Reactions

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the positions of its atoms. libretexts.org Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states. wayne.edu

By mapping out the PES for a reaction involving this compound, chemists can visualize the entire reaction pathway. csbsju.edu This involves calculating the energy at numerous points along the reaction coordinate and identifying the lowest energy path from reactants to products. Theoretical calculations have been used to construct PES for reactions of similar species, providing insights into reaction barriers and the feasibility of different pathways. researchgate.netresearchgate.net For example, studies on the cycloaddition/elimination of ethene have explored the PES to distinguish between different mechanistic possibilities. rsc.org The construction and exploration of the PES are central to computationally investigating reaction dynamics and predicting reaction outcomes.

Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Validation

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path on a potential energy surface, connecting a transition state to its corresponding reactants and products. scm.comfaccts.de This technique is crucial for validating that a calculated transition state indeed links the desired chemical species and for elucidating the detailed mechanism of a reaction. scm.com

In the context of reactions involving vinyl cations like this compound, IRC calculations have been instrumental. For instance, in studies of C-H insertion reactions, IRC analysis of the transition state confirmed a concerted C-H insertion pathway for a vinyl cation. nsf.gov Similarly, IRC calculations have been employed to predict the concerted aip.orgaip.org rearrangement pathway in reactions involving vinyl ether intermediates. nih.gov

The denitrogenation reactions of substituted vinyl diazonium ions, which lead to the formation of vinyl cations, have also been investigated using these methods. These studies showed the initial formation of a H-bridged cation from the parent vinyl diazonium ion through either an anti- or syn-H migration transition state. researchgate.net IRC analysis helps to map the reaction pathway from the transition state, providing insights into the structural evolution of the molecule along the reaction coordinate. diva-portal.orgnih.gov For example, in the ion-molecule reaction between the vinyl cation and ethane (B1197151), ab initio studies mapped the potential energy surface, revealing that the initial interaction proceeds through a barrierless hydride transfer to form a π-complex. capes.gov.br

The methodology involves calculating the reaction path in mass-weighted coordinates, which follows the direction of maximum instantaneous acceleration from the transition state geometry down to the local minima representing reactants and products. scm.com This provides not only the energy profile but also information on the length and curvature of the reaction path. scm.com

Advanced Molecular Dynamics Simulations of this compound Processes

Advanced molecular dynamics (MD) simulations, particularly ab initio molecular dynamics (AIMD), have become indispensable tools for studying the complex behavior of reactive species like this compound. nih.gov These simulations allow for the investigation of reaction dynamics, energy redistribution, and non-statistical behaviors that are not apparent from static calculations of potential energy surfaces. researchgate.netacs.org

AIMD simulations have been used to explore the formation of covalently bonded species from the ionization of neutral acetylene (B1199291) clusters, a process relevant to the chemistry of this compound. pnas.org These simulations revealed that the ionization of acetylene clusters can lead to the effectively barrierless formation of C₄H₄⁺ and C₆H₆⁺, with additional acetylene molecules stabilizing the products and dissipating reaction energy through evaporation. pnas.org

In the study of the denitrogenation of vinyl diazonium ions, molecular dynamics simulations showed that while most trajectories led to the expected bridged cation, some trajectories resulted in the direct formation of the open vinyl cation without hydrogen participation, a clear indication of a dynamic effect. researchgate.net This highlights the importance of dynamics in determining reaction outcomes, which can sometimes deviate from predictions based solely on the potential energy surface.

Furthermore, non-adiabatic molecular dynamics (NAMD) simulations are crucial for studying processes involving multiple electronic states, such as those initiated by strong-field ionization. aip.org For example, in the dissociation of vinyl bromide, ab initio NAMD was used to simulate the dynamics on the cationic potential energy surfaces following ionization, providing insights into the competing processes in the ionized molecule. aip.org

The development of accurate potential energy surfaces is a critical aspect of these simulations. Techniques combining ab initio calculations with methods like novelty sampling and feed-forward neural networks have enabled the creation of potential surfaces that can be used in classical trajectory studies of complex systems with multiple reaction channels. nih.gov

| System/Process | Simulation Type | Key Finding | Reference |

|---|---|---|---|

| Ionization of Acetylene Clusters | AIMD | Barrierless formation of C₄H₄⁺ and C₆H₆⁺, stabilized by solvent acetylene molecules. | pnas.org |

| Denitrogenation of Vinyl Diazonium Ions | MD | Revealed direct formation of the open vinyl cation, a dynamic effect not predicted by static calculations. | researchgate.net |

| Dissociation of Vinyl Bromide | ab initio NAMD | Simulated cationic dynamics post-ionization to understand competing dissociation pathways. | aip.org |

| Vibrationally Excited Vinyl Bromide | Classical Trajectory on Neural Network PES | Enabled study of dissociation rates and branching ratios for multiple reaction channels. | nih.gov |

Computational Spectroscopic Parameter Prediction for this compound and Related Ions

Computational methods are extensively used to predict spectroscopic parameters, such as vibrational frequencies, for transient species like this compound, aiding in the interpretation of experimental spectra. acs.org Theoretical calculations of harmonic frequencies and Franck-Condon factors are often used to assign vibrational bands observed in techniques like zero-kinetic energy (ZEKE) photoelectron spectroscopy. acs.orgnih.gov

For the vinyl cation (C₂H₃⁺), theoretical calculations have been compared with experimental data. For instance, the Computational Chemistry Comparison and Benchmark DataBase (CCCBDB) lists a calculated vibrational frequency for the ν₂ (A₁) mode of the vinyl cation at 2910 cm⁻¹ (ROHF/6-311G**) and 3184 cm⁻¹ (ROHF/cc-pVQZ), which are compared to an experimental value of 2217 cm⁻¹. nist.govnist.gov These comparisons highlight the challenges in accurately predicting vibrational frequencies for such ions and the importance of choosing appropriate theoretical methods and basis sets.

In studies of related vinyl cations, such as the vinyl bromide cation (C₂H₃Br⁺), time-dependent density functional theory (TDDFT) has been used to calculate vibrational frequencies in its various electronic states. aip.org These calculations were essential for assigning the vibrational structure observed in photodissociation yield spectra. aip.org It was noted that for some excited states, symmetry constraints had to be removed to obtain real frequencies, indicating a change in the equilibrium geometry upon excitation. aip.org

Infrared laser photodissociation spectroscopy has also been used in conjunction with theoretical calculations to study the vibrational resonances of C₂H₃⁺ and its clusters. acs.org

| Method | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| ROHF/6-311G** | 2910 | 2217 | nist.gov |

| ROHF/cc-pVQZ | 3184 | 2217 | nist.gov |

Computational Photophysics and Ion Dynamics Studies of this compound

The study of the photophysics and ion dynamics of this compound and related cations involves understanding their behavior upon photoexcitation, including dissociation pathways and energy release dynamics. Computational studies play a vital role in interpreting experimental observations from techniques like threshold photoelectron photoion coincidence (TPEPICO) velocity map imaging and photodissociation yield spectroscopy. aip.orgillinois.edu

For example, the photodissociation of the vinyl bromide cation (C₂H₃Br⁺) to produce the vinyl cation (C₂H₃⁺) and a bromine atom has been studied extensively. aip.orgnih.gov The analysis of the time-of-flight profiles of the C₂H₃⁺ product ion suggested that the photoexcited vinyl bromide cation has a lifetime of several hundred picoseconds before it internally converts to the ground state and dissociates. aip.org

Investigations into the dissociative photoionization of vinyl chloride (C₂H₃Cl) have also provided insights into the dynamics of C₂H₃⁺ formation. illinois.edu By preparing the vinyl chloride cation in specific electronic states, researchers could study their dissociation dynamics. The kinetic energy release distributions (KERD) for the C₂H₃⁺ fragment were found to sometimes show bimodal distributions, indicating the presence of competing statistical and non-statistical dissociation mechanisms. illinois.edu

Theoretical studies on the photodissociation of the methyl propargyl cation (H₂C₄H₃⁺) showed that C₂H₃⁺ is the major photofragment. researchgate.net Master equation simulations suggested a mechanism involving rapid electronic deactivation followed by dissociation on the ground state potential energy surface to explain this preference. researchgate.net

| Precursor Ion | Experimental Technique | Key Observation/Finding | Reference |

|---|---|---|---|

| Vinyl Bromide Cation (C₂H₃Br⁺) | Photodissociation Yield Spectroscopy | Photoexcited state has a lifetime of several hundred picoseconds before dissociation to C₂H₃⁺. | aip.org |

| Vinyl Chloride Cation (C₂H₃Cl⁺) | TPEPICO Velocity Map Imaging | Kinetic energy release distributions indicate competing statistical and non-statistical dissociation mechanisms for C₂H₃⁺ formation. | illinois.edu |

| Methyl Propargyl Cation (H₂C₄H₃⁺) | Photodissociation Spectroscopy & Master Equation Simulations | C₂H₃⁺ is the major photofragment, consistent with rapid internal conversion and ground-state dissociation. | researchgate.net |

Advanced Generation and Synthesis Methodologies for Ethene 1 Ylium

Innovative Methodologies for Ethene-1-ylium Formation

Silylium (B1239981) Ion Catalysis in this compound Synthesis

The generation of vinyl cations, including this compound, through silylium ion catalysis has emerged as a powerful strategy in modern organic synthesis. Silylium ions ([R₃Si]⁺), particularly when paired with weakly coordinating anions (WCAs), are exceptionally potent Lewis acids capable of abstracting leaving groups from vinyl precursors to generate the desired vinyl cation intermediates. researchgate.netnih.gov This method offers a catalytic pathway to these high-energy species under relatively mild conditions.

The most common precursors for this transformation are vinyl trifluoromethanesulfonates (vinyl triflates). researchgate.netconsensus.app The silylium ion catalyst facilitates the cleavage of the carbon-oxygen bond of the triflate group, releasing the vinyl cation. researchgate.net The choice of the silylium ion and the WCA is crucial for the reaction's success. Trialkylsilylium ions, such as triethylsilylium ([Et₃Si]⁺), are frequently employed. researchgate.net The use of bulky silanes can lead to near-trivalent silylium cations, which exhibit enhanced catalytic activity. nih.gov The WCA, such as carborane anions like [HCB₁₁Cl₁₁]⁻ or tetrakis(pentafluorophenyl)borate (B1229283) [B(C₆F₅)₄]⁻, is essential to stabilize the highly electrophilic silylium ion and prevent ion-pairing with the generated vinyl cation, thus allowing it to participate in subsequent reactions. nih.govresearchgate.net

Once generated, the vinyl cation is a potent electrophile that can engage in various carbon-carbon bond-forming reactions. These include intramolecular C–H insertion reactions to form cyclic and bicyclic structures, as well as intermolecular Friedel-Crafts-type reactions. researchgate.netacs.org The ability to temper the Lewis acidity of the catalytic species, for instance by using lithium cations ([Li]⁺) with WCAs instead of the more aggressive silylium ions, has expanded the scope of these reactions to include substrates with sensitive functional groups. nih.gov

| Catalyst System | Precursor Type | Reaction Type | Key Findings |

| [Et₃Si]⁺[HCB₁₁Cl₁₁]⁻ | Vinyl Triflates | Intermolecular C–H Insertion | Catalytically generates vinyl cations that can react with unactivated C(sp³)–H bonds. researchgate.netresearchgate.net |

| [Li]⁺[B(C₆F₅)₄]⁻ | Vinyl Tosylates/Triflates | Intramolecular Friedel-Crafts | Enables the synthesis of challenging medium-sized (8- and 9-membered) rings. acs.orgnih.gov |

| Silylated Imidodiphosphorimidate (IDPi) | Vinyl Tosylates | Enantioselective C–H Insertion | Achieves enantioselective C(sp³)–H functionalization via vinyl carbocations. nih.gov |

| HNTf₂ / Alkynylsilane | Benzylic Acetates | Alkynylation | A silylium-based approach that tolerates remote ester functionalities. d-nb.info |

Ring-Opening Reactions of Strained Heterocycles as this compound Precursors (e.g., Phosphirenium Ions)

The ring-opening of strained three-membered heterocycles provides an alternative pathway to reactive intermediates. Phosphirenium ions, which are three-membered rings containing a positively charged phosphorus atom, can serve as precursors that, upon ring-opening, lead to species with vinyl character. While their primary application has been as masked phosphenium ions for catalysis, their ring-opening chemistry is pertinent. st-andrews.ac.uk

Recent studies have focused on a class of electrophilic phosphiranium salts (a saturated analogue) bearing fluorinated benzyl (B1604629) groups. These compounds exhibit a balance of stability and high electrophilic reactivity. nih.gov This reactivity allows for C-centered ring-opening reactions with various weak nucleophiles, including nitrogen, sulfur, and oxygen-based compounds. The reaction proceeds via nucleophilic attack at one of the ring carbons, leading to the cleavage of a carbon-phosphorus bond and the formation of a functionalized phosphine (B1218219).

While the direct, unimolecular ring-opening of a phosphirenium ion to form a stable vinyl cation like this compound is not the typically observed pathway, these strained rings can be considered synthetic equivalents. Mechanistic studies suggest that in some catalytic cycles involving phosphirenium ions, a competing off-cycle process can lead to the formation of a vinyl phosphine. st-andrews.ac.uk This transformation hints at the vinyl-like reactivity inherent in the ring system. The generation of a discrete vinyl cation from these precursors is influenced by factors such as the substituents on the ring and the reaction conditions.

| Strained Heterocycle | Reaction Condition | Resulting Species/Product | Mechanistic Insight |

| Phosphirenium Ions | Hydrosilylation of ketones | Catalytic carbonyl reduction | Acts as a "masked phosphenium" source, accessed via ring-opening. st-andrews.ac.uk |

| F₅-benzyl Electrophilic Phosphiranium Salts (EPrS) | Protic Nucleophiles (N, S, O) | β-functionalized phosphines | Unlocks C-centered ring-opening due to enhanced electrophilicity and stability. nih.gov |

| Phosphirenium Ions | Hydrosilylation of benzophenone | Vinyl phosphine (off-cycle) | A competing pathway favored by electron-donating substituents on the cation. st-andrews.ac.uk |

Gas-Phase Generation and Ionization Techniques for this compound Formation

In the gas phase, this compound and other ions are typically generated for analysis by mass spectrometry. Several ionization techniques can be employed, which are broadly categorized as "hard" or "soft" methods depending on the energy they impart to the analyte molecule. emory.edu

Electron Ionization (EI) is a classic and robust "hard" ionization technique. In this method, the precursor molecule, ethene (C₂H₄), is introduced into a high-vacuum source where it is bombarded with a high-energy electron beam (typically 70 eV). emory.edu This collision can eject an electron from the ethene molecule, forming the radical cation [C₂H₄]⁺•. Due to the high energy of the process, this initial ion can undergo fragmentation. The loss of a hydrogen radical (H•) from the ethene radical cation results in the formation of the this compound cation, [C₂H₃]⁺.

Chemical Ionization (CI) is a "softer" ionization method that results in less fragmentation. In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized by electrons. This primary ion then reacts with neutral analyte molecules (ethene) in the gas phase through proton or hydride transfer, leading to ionization. For instance, the CH₅⁺ ion from methane can protonate ethene to form [C₂H₅]⁺, which can then lose H₂ to potentially form [C₂H₃]⁺, although this is a less direct route compared to EI.

Atmospheric Pressure Ionization (API) techniques, such as Electrospray Ionization (ESI), are primarily used for transferring ions from solution into the gas phase. uky.eduosti.gov While not a direct method for generating this compound from ethene gas, ESI could be used to transfer a pre-formed, stabilized vinyl cation derivative from a condensed phase into the mass spectrometer for analysis.

| Ionization Technique | Precursor | Process | Nature of Technique |

| Electron Ionization (EI) | Ethene (gas) | High-energy electron bombardment ejects an electron, followed by H• loss. emory.edu | Hard; causes significant fragmentation. |

| Chemical Ionization (CI) | Ethene (gas) | Ion-molecule reactions with a reagent gas lead to protonation or other adducts. uky.edu | Soft; less fragmentation than EI. |

| Electrospray Ionization (ESI) | Solvated vinyl cation precursor | Transfer of pre-formed ions from solution to the gas phase via a charged spray. uky.eduosti.gov | Soft; for non-volatile/labile samples. |

Reaction Mechanisms and Intrinsic Reactivity of Ethene 1 Ylium

Electrophilic Nature and Intermolecular Reactivity of Ethene-1-ylium

The defining characteristic of this compound is its potent electrophilicity. The positively charged carbon atom is a prime target for electron-rich species, known as nucleophiles, driving a variety of intermolecular reactions. wikipedia.orgwiley-vch.de

As powerful electrophiles, this compound and its substituted derivatives are readily intercepted by nucleophiles. ksu.edu.sa This process, known as nucleophilic capture or solvolysis when the solvent is the nucleophile, is a fundamental reaction pathway. wikipedia.org A classic example is the acid-catalyzed hydration of alkynes or the solvolysis of vinyl halides, where a vinyl cation intermediate is proposed. wikipedia.org

In the hydration of ethene, for instance, the ethene molecule is first protonated by an acid catalyst like phosphoric(V) acid to form a carbocation. vedantu.comchemguide.co.uk This cation is then attacked by a nucleophilic water molecule. vedantu.comchemguide.co.uk A final deprotonation step yields the alcohol product, ethanol. vedantu.com The reaction proceeds because the double bond in ethene is a region of high electron density, making it susceptible to attack by electrophiles, which in the reverse sense makes the resulting cation highly susceptible to attack by nucleophiles. wikipedia.org

The choice of solvent is critical in these reactions. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the carbocation intermediate through solvation and can also act as the nucleophile themselves. pdx.edubyjus.com In contrast, polar aprotic solvents (e.g., DMSO, DMF) can also dissolve the reactants but are less effective at solvating the cation, which can influence reaction pathways. pdx.edumasterorganicchemistry.com The nucleophilic capture of this compound is a key step in many synthetic transformations but can also be a competing side reaction that reduces the efficiency of other desired pathways, such as C-H insertion or rearrangements. researchgate.net

Table 1: Influence of Solvent Type on Nucleophilic Capture

| Solvent Type | Examples | Interaction with this compound | Typical Outcome |

| Polar Protic | Water (H₂O), Alcohols (ROH) | Strongly solvates and stabilizes the cation via hydrogen bonding and dipole-dipole interactions. Can act as the nucleophile. byjus.com | Promotes SN1-type reactions, leading to rapid nucleophilic capture (solvolysis). byjus.com |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Solvates the cation through dipole-dipole interactions but lacks hydrogen bonding. pdx.edumasterorganicchemistry.com | Can be used when nucleophilic capture by the solvent is undesirable, allowing other reactions to occur. masterorganicchemistry.com |

| Nonpolar | Alkanes, Cycloalkanes | Weak interactions with the cation. pdx.edu | Generally poor solvents for generating and reacting ionic species like this compound. |

The reactivity of this compound is profoundly influenced by its counter-ion (anion). anr.fr Traditional anions, such as halides or triflates, can be sufficiently nucleophilic to rapidly quench the vinyl cation, limiting its synthetic utility. researchgate.net A significant breakthrough in harnessing the reactivity of these high-energy species has been the use of weakly coordinating anions (WCAs). anr.frnih.gov

WCAs are large, chemically robust anions with a delocalized charge, which makes them extremely poor nucleophiles and weak bases. researchgate.netresearchgate.net This inertness prevents them from forming a strong bond with the electrophilic vinyl cation. researchgate.net By pairing this compound intermediates with WCAs, their lifetime can be extended, allowing them to participate in reactions that are otherwise inaccessible. anr.frnih.gov

The use of catalysts containing WCAs, such as [Ph₃C]⁺[B(C₆F₅)₄]⁻ or silylium (B1239981) salts like [Et₃Si]⁺[HCB₁₁Cl₁₁]⁻, enhances the generation and stability of vinyl cations. researchgate.netnih.gov This strategy has been pivotal in developing new synthetic methods, including the C-H insertion reactions of vinyl cations, by preventing premature quenching of the reactive intermediate. researchgate.netanr.fr The anion's role is to stabilize the positive charge of the cation without forming a covalent bond, thereby preserving its high electrophilicity and reactivity. researchgate.net

Intramolecular Rearrangements and Cyclization Pathways of this compound

Once formed, the high-energy this compound cation can undergo various intramolecular transformations to reach a more stable state. These rearrangements often lead to the formation of complex cyclic and acyclic structures.

A remarkable reaction pathway for this compound intermediates is their ability to perform C-H insertion reactions, a transformation more commonly associated with carbenes. anr.fr This reactivity is particularly accessible when the vinyl cation is paired with a WCA, which prevents its rapid quenching. researchgate.netnih.gov Both intramolecular and intermolecular C-H insertions have been reported.

In a notable discovery, vinyl cations generated from cyclic vinyl triflates under basic conditions were shown to engage in intramolecular C-H insertion into sp³-hybridized C-H bonds. nih.gov For example, treatment of cyclooctenyl triflate with a lithium base and a catalytic amount of a trityl salt with a WCA resulted in the formation of bicyclooctene products in high yield, demonstrating an efficient C-H insertion pathway. nih.gov This approach has been extended to heteroatom-containing substrates, highlighting its synthetic potential. nih.govresearchgate.net Intermolecular versions of this reaction have also been developed, enabling the direct alkylation of unactivated hydrocarbons like cyclohexane. researchgate.net

This compound is considered a classical carbocation, with the positive charge localized on a single, dicoordinate carbon atom. wikipedia.org This is distinct from non-classical carbocations, such as the 2-norbornyl cation, where the charge is delocalized over multiple atoms through bridging interactions. nih.gov

A common rearrangement for classical alkyl carbocations is the 1,2-hydride shift, which typically proceeds rapidly to form a more stable carbocation. wikipedia.org However, in vinyl cations, this rearrangement is surprisingly uncommon and faces a significant kinetic barrier. wikipedia.orgstackexchange.comechemi.com A 1,2-hydride shift in an this compound derivative would lead to a resonance-stabilized allyl cation, a thermodynamically more favorable product. stackexchange.com The difficulty arises from the geometry of the transition state; the interacting p-orbitals of the vinyl cation and the migrating hydride are orthogonal, leading to poor orbital overlap and a high activation energy for the rearrangement. stackexchange.comechemi.com While rare, 1,2-hydride shifts in vinyl cations have been observed in specific cases, such as during the solvolysis of certain vinyl triflates or in systems where the resulting cation is particularly stable. wikipedia.orgdoi.org

Table 2: Comparison of 1,2-Hydride Shift Energetics

| Carbocation Type | Rearrangement Product | Activation Energy | Reason for Barrier |

| Alkyl Cation | More stable alkyl cation | Low | Favorable orbital alignment in the transition state. |

| Vinyl Cation | Allyl cation | High | Orthogonal orbitals in the non-planar transition state lead to poor overlap and high energy. stackexchange.comechemi.com |

Carbocation intermediates are central to ring-contractive rearrangements, a process where a larger ring shrinks to form a smaller, often more stable, one. chemistrysteps.com These reactions are typically driven by a reduction in ring strain (e.g., a seven-membered ring contracting to a six-membered ring) or the formation of a more substituted, stable carbocation. chemistrysteps.comyoutube.com

When an this compound is generated within a medium or large ring, it can trigger a ring contraction. The mechanism involves the migration of one of the ring's C-C bonds to the electron-deficient vinyl cation center. chemistrysteps.com This process breaks the original ring structure and forms a new, smaller ring with the formerly cationic carbon now part of the new ring skeleton, and a new carbocation is formed outside the ring. For example, vinyl cations generated from cyclononenyl triflates have been implicated in ring-contraction reactions. nih.gov This pathway represents a powerful method for synthesizing complex carbocyclic frameworks that may be difficult to access through other means. etsu.eduntu.ac.uk

Addition Reactions and Complex Adduct Formation with this compound

As electron-deficient species, vinyl cations like this compound are powerful electrophiles that readily engage in addition reactions with nucleophiles. wikipedia.org The presence of a vacant p-orbital and the high energy of the sp-hybridized carbocation drive these processes. libretexts.orgquora.com

The reaction of carbocations with neutral, unsaturated molecules like acetylene (B1199291) can lead to molecular growth through sequential addition. researchgate.net While direct studies on this compound with acetylene are complex, analogous ion-molecule reactions provide significant insight. For instance, the reaction of an acetylene radical cation (C₂H₂⁺) with a neutral acetylene molecule is a fundamental process studied in the gas phase. researchgate.net This reaction proceeds through various intermediates, leading to the formation of larger C₄H₄⁺ isomers. researchgate.netresearchgate.net

Quantum chemical calculations have shown that the ionization of acetylene dimers can result in a bridged CH–CH–CH–CH⁺ species, which can then evolve into more stable structures. researchgate.netaip.org It is predicted that larger cations can be formed from the reaction of ions with larger acetylene clusters, a process aided by energy transfer to spectator acetylene molecules within the cluster. researchgate.net The general principle involves the electrophilic attack of the cation on the electron-rich triple bond of acetylene, forming a larger, more complex carbocationic adduct which can then undergo further reactions. askfilo.com

The reaction of highly reactive ions such as this compound often does not proceed through a single, simple pathway. Instead, multiple reaction channels can be accessible, leading to a variety of products. The distribution of these products is influenced by factors such as the collision energy and the specific structures of the reactants and intermediates. aip.orgresearchgate.net

The following table summarizes the key energetic features for a product channel involving a substituted this compound cation, as identified in theoretical calculations of the C₁₂H₉⁺ + C₆H₆ reaction.

Table 1: Calculated Energetics for the Formation Pathway of Phenylethen-1-ylium Data derived from theoretical calculations on the reaction of biphenylium cation with benzene (B151609). aip.orgunito.it

| Reaction Step | Species Formed | Relative Energy (kcal/mol) | Barrier Height (kcal/mol) |

| Initial Reactants | C₁₂H₉⁺ + C₆H₆ | 0.0 | - |

| Association Complex | C₁₈H₁₅⁺ | Exoergic & Barrierless | N/A |

| Transition State 1 | Intermediate Structure | +2.7 | 2.7 |

| Transition State 2 | Intermediate Structure | +3.7 | 3.7 |

| Final Products | Phenylethen-1-ylium + Naphthalene | -30.0 | - |

This multi-channel reactivity, where a single set of reactants can lead to diverse products via different transition states, is a hallmark of complex ion-molecule reactions. researchgate.netacs.org

Comparative Analysis of this compound Reactivity with Other Carbocation Classes

The reactivity of a carbocation is intrinsically linked to its stability. chemguide.co.uk this compound, as a vinyl cation, exhibits distinct differences in stability and reactivity when compared to other classes of carbocations such as alkyl, allyl, and benzyl (B1604629) carbocations. wikipedia.orglibretexts.org

Vinyl cations were historically considered too high in energy to be viable reaction intermediates. wikipedia.org The positive charge resides on an sp-hybridized carbon, which is more electronegative than the sp²-hybridized carbon of a typical alkyl carbocation (like a tertiary or secondary carbocation). quora.com This makes the vinyl cation inherently less stable. quora.com In contrast, alkyl carbocations are stabilized by the inductive effects and hyperconjugation from adjacent alkyl groups. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The order of stability for simple alkyl carbocations is tertiary > secondary > primary > methyl. chemguide.co.uklibretexts.org

Allyl (CH₂=CH–CH₂⁺) and benzyl (C₆H₅–CH₂⁺) carbocations are significantly more stable than most other carbocations, including primary alkyl and vinyl cations. libretexts.org Their enhanced stability arises from resonance, where the positive charge is delocalized over multiple carbon atoms through the adjacent π-system. libretexts.orgmasterorganicchemistry.com this compound lacks this type of resonance stabilization.

The electrophilic addition to alkynes is generally slower than to equivalently substituted alkenes, a phenomenon attributed to the higher stability of the intermediate carbocation formed from alkenes (an alkyl carbocation) compared to that formed from alkynes (a vinyl carbocation). quora.comlibretexts.org

Table 2: Comparative Stability and Structural Features of Carbocation Classes

| Carbocation Class | Example | Hybridization of C⁺ | Key Stabilizing Factors | Relative Stability |

| Vinyl | This compound | sp | None (inherently unstable) | Very Low |

| Primary Alkyl | Ethyl cation | sp² | Hyperconjugation (limited) | Low |

| Secondary Alkyl | Isopropyl cation | sp² | Hyperconjugation, Inductive effects | Moderate |

| Tertiary Alkyl | tert-Butyl cation | sp² | Hyperconjugation, Inductive effects | High |

| Allyl | Allyl cation | sp² | Resonance | Very High |

| Benzyl | Benzyl cation | sp² | Resonance | Very High |

Spectroscopic Characterization and Advanced Detection Techniques for Ethene 1 Ylium

Vibrational Spectroscopy (Infrared and Raman) for Ethene-1-ylium Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of ions by probing their characteristic vibrational modes. uc.edu For this compound, these methods are crucial for distinguishing between its two proposed isomeric forms: the classical linear structure and the non-classical bridged structure.

Detailed Research Findings:

Infrared (IR) Spectroscopy: Experimental studies have successfully identified key vibrational frequencies for vinyl cations. A notable finding is the intense IR absorption peak observed at 1987 cm⁻¹ for the parent vinyl cation, which is attributed to the C=C⁺ stretching vibration. wikipedia.org In substituted vinyl cations, this frequency can shift; for instance, the isobutenyl cation (CH₃–C⁺═CH₂) exhibits a C=C⁺ stretch at 1877 cm⁻¹. acs.org The most stable isomer of the C₂H₃⁺ ion in a vacuum is the non-classical bridged structure, which shows a characteristic bridging proton stretch vibration at 2158 cm⁻¹. acs.org In contrast, the neutral ethene molecule (C₂H₄) has a C=C stretching mode that is IR inactive due to the molecule's symmetry, though it is Raman active. docbrown.infopurdue.edu

Raman Spectroscopy: While experimental Raman data for the parent this compound cation is scarce in the literature, the technique is invaluable for studying related structures. In polymers containing vinyl groups, Raman spectroscopy can effectively identify the >C=C< stretch, which typically appears near 1650 cm⁻¹. spectroscopyonline.com The complementarity of IR and Raman spectroscopy is essential; IR is more sensitive to polar bonds, while Raman excels at detecting non-polar bonds like C=C stretches, making their combined use ideal for comprehensive structural analysis. mdpi.com

The table below summarizes key reported and theoretical vibrational frequencies for this compound and related species.

| Compound/Isomer | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |

| This compound (Vinyl Cation) | C=C⁺ Stretch | 1987 | IR | wikipedia.org |

| This compound (Bridged Isomer) | Bridging H⁺ Stretch | 2158 | IR Photodissociation | acs.org |

| Isobutenyl Cation | C=C⁺ Stretch | 1877 | IR Photodissociation | acs.org |

| Vinyl Groups | >C=C< Stretch | ~1650 | Raman | spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structure and reaction mechanisms of carbocations in condensed phases. For this compound and its derivatives, ¹H and ¹³C NMR provide direct evidence for the electronic structure and have been pivotal in settling debates about the classical versus non-classical nature of these ions. bartleby.com

Detailed Research Findings:

Structural Elucidation: While ab initio calculations suggest the non-classical bridged structure is more stable for the parent C₂H₃⁺, NMR studies on substituted vinyl cations overwhelmingly support a classical linear structure. wikipedia.orgbartleby.com For example, studies of β-silyl vinyl cations showed a single ²⁹Si NMR signal, indicating that the two silicon atoms are equivalent. This observation supports a linear structure stabilized by hyperconjugation, where the positive charge is delocalized. wikipedia.orgbartleby.com

Mechanistic Insights: NMR is employed to follow reaction pathways and quantify product formation. In studies of transannular C-H insertion reactions, ¹H NMR was used to determine the yield of bicyclic styrene (B11656) products formed via a vinyl cation intermediate, with yields reported to be as high as 46%. nsf.gov Furthermore, NMR has been used to investigate rearrangement reactions, such as the 1,2-hydride shift. While common in alkyl cations, this rearrangement is notably slow on the NMR timescale for vinyl cations due to the high energy of the non-planar transition state. wikipedia.org Research on 1-(p-anisyl)vinyl cations has also utilized NMR to probe the rotational barriers of the methoxy (B1213986) group, providing a measure of the extent of hyperconjugative stabilization from β-substituents. acs.org

The following table highlights key applications of NMR spectroscopy in the study of vinyl cations.

| Studied System | NMR Nuclei | Key Finding | Significance | Reference |

| Substituted Vinyl Cations | ¹H, ¹³C | Support for classical linear structure | Resolves structural debate in solution | wikipedia.orgbartleby.com |

| β-Silyl Vinyl Cations | ²⁹Si | Single resonance, indicating Si equivalence | Evidence for hyperconjugation and linear structure | wikipedia.orgbartleby.com |

| 3-Arylcyclooctenyl Triflates | ¹H | Quantification of bicyclic product yield | Demonstrates vinyl cation intermediacy in C-H insertion | nsf.gov |

| 1-(p-Anisyl)vinyl Cations | ¹H, ¹³C | Measurement of methoxy group rotation | Probes electronic demand and hyperconjugative effects | acs.org |

Mass Spectrometry and Ion Mobility Spectrometry for this compound Identification and Kinetic Studies

Mass spectrometry (MS) is an indispensable tool for the study of gas-phase ions like this compound, providing information on mass-to-charge ratio, fragmentation patterns, and reaction kinetics. msu.edu When coupled with ion mobility spectrometry (IMS), it offers an additional dimension of separation based on ion size and shape, enabling the distinction of isomers. nih.govresearchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) separates ions first by their mobility through a drift gas under an electric field and then by their mass-to-charge ratio. frontiersin.org This capability is exceptionally suited for distinguishing between isomers, which have the same mass but different three-dimensional structures. nih.gov

For this compound, IMS-MS is theoretically ideal for separating the classical linear isomer from the non-classical bridged isomer. These two forms would exhibit different collision cross-sections (CCS) with the drift gas due to their distinct shapes, allowing them to be resolved in the mobility dimension before mass analysis. This technique has proven effective for separating a wide range of isomers, from small molecules to complex lipids and steroids, demonstrating its potential for resolving the C₂H₃⁺ structural question in the gas phase. frontiersin.orgdiva-portal.org

A Guided Ion Beam (GIB) tandem mass spectrometer is a specialized instrument designed to measure the thermochemistry and kinetics of ion-molecule reactions with high precision. nih.gov In a GIB apparatus, a mass-selected beam of ions (such as this compound) is focused and guided into a reaction cell containing a neutral reactant gas at a known pressure. The kinetic energy of the ion beam can be precisely controlled.

By monitoring the abundance of product ions as a function of the reactant ion's kinetic energy, one can determine the reaction cross-section. nih.gov This data is crucial for:

Determining Reaction Thresholds: For endothermic reactions, the minimum kinetic energy required for the reaction to occur (the threshold) can be measured, providing direct information on reaction enthalpies and bond dissociation energies.

Probing Reaction Mechanisms: The shape of the cross-section versus energy curve provides insights into the reaction dynamics.

Measuring Thermochemical Data: GIB instruments have been used to study the reactions of ions like the phenylium cation (C₆H₅⁺) with molecules such as benzene (B151609), elucidating complex reaction mechanisms and deriving thermochemical data for the products. researchgate.netacs.org This same methodology can be applied to study the reactivity of this compound with various neutral partners.

Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) is a highly sensitive technique used for the isomer-selective detection of neutral and ionized species. nih.gov It employs tunable vacuum ultraviolet (VUV) light to photoionize molecules, a process that can be much "softer" than electron impact ionization, minimizing fragmentation and preserving the molecular ion. nsf.gov The reflectron in the time-of-flight analyzer improves mass resolution by correcting for the initial kinetic energy distribution of the ions. wikipedia.org

This technique is particularly powerful for identifying reaction products in complex mixtures, such as those simulating interstellar and solar system ices. researchgate.netnih.gov Researchers can tune the photon energy to be just above the ionization energy of a specific isomer, allowing for its selective detection while leaving other isomers with higher ionization energies unobserved. nih.gov PI-ReTOF-MS has been used to study the formation of C₂H₃N isomers in irradiated astrophysical ice analogs and to identify the vinyl radical (C₂H₃), a direct precursor to the this compound cation, among the sublimation products of irradiated methane (B114726) ices. nih.govnsf.gov

Rotational Spectroscopy for Gas-Phase Characterization and Astrophysical Searches of this compound

Rotational spectroscopy measures the transitions between quantized rotational energy levels of a molecule in the gas phase. These transitions, typically occurring in the microwave and millimeter-wave regions of the electromagnetic spectrum, are extremely sensitive to the molecule's precise geometry and mass distribution. This makes rotational spectroscopy an unparalleled tool for unambiguous structural determination of small molecules and their detection in the interstellar medium (ISM).

Detailed Research Findings:

Laboratory Characterization: The first step in an astronomical search is to measure the precise rotational transition frequencies of the target molecule, like this compound, in a laboratory setting. This provides a unique spectral "fingerprint."

Astrophysical Searches: With the laboratory data as a reference, radio telescopes are used to search for these characteristic frequencies emanating from interstellar molecular clouds. While the parent this compound has not yet been definitively detected in the ISM, numerous searches for related molecules containing the vinyl (CH₂=CH-) group have been conducted. For example, extensive searches for vinyl isocyanate (C₂H₃NCO) have been carried out toward the high-mass star-forming region Sagittarius B2(N) using the Atacama Large Millimeter/submillimeter Array (ALMA). aanda.org The cyanovinyl radical (H₂CCCN) has also been successfully detected in the ISM after its rotational spectrum was first characterized in the lab. aanda.org

Detection of Related Cations: Importantly, a substituted vinyl cation, protonated vinyl cyanide (CH₂CHCNH⁺), has been detected in the ISM, lending credence to the possibility that the simpler parent ion, this compound, also exists and may be detectable with future improvements in telescope sensitivity. si.edu

Operando and In Situ Spectroscopic Methodologies for this compound Observation

The direct observation of highly reactive and short-lived chemical intermediates such as this compound (the vinyl cation, C₂H₃⁺) presents a significant challenge in chemical analysis. The development of in situ and operando spectroscopic methodologies has been pivotal in advancing the understanding of such transient species. In situ spectroscopy refers to the analysis of a material in its reaction environment, whereas operando spectroscopy is a more specific subset of this, involving the simultaneous measurement of catalytic activity or reaction kinetics while spectroscopic data is collected under realistic reaction conditions. ornl.govlehigh.eduspectroscopyonline.com These approaches provide a direct window into the nature of active sites and the behavior of intermediates during a chemical transformation. lehigh.edumdpi.com

For a species as reactive as the unsubstituted this compound, direct operando detection is exceptionally difficult. Consequently, much of the detailed spectroscopic knowledge comes from studies of stabilized vinyl cations, where substituents delocalize the positive charge, increasing the cation's lifetime to a point where it can be observed. bartleby.com These studies on analogues are crucial, as they reveal the fundamental spectroscopic signatures that can be extrapolated to predict the characteristics of the parent this compound.

Detailed Research Findings from Spectroscopic Methodologies

Research into stabilized vinyl cations has successfully employed a range of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to characterize their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been instrumental in confirming the linear structure of substituted vinyl cations in solution. bartleby.com Early ¹H NMR studies on ferrocenyl-stabilized vinyl cations successfully recorded the signals of the intermediate vinyl cations in cold trifluoroacetic acid, providing direct spectroscopic evidence of their formation. rsc.org Later, the generation of α-vinyl-substituted vinyl cations in superacid solutions (SbF₅/SO₂ClF/SO₂F₂) allowed for their characterization by ¹³C NMR at low temperatures (-120 °C). scispace.com

In a landmark study, a β-silyl substituted vinyl cation was prepared and characterized by multinuclear NMR spectroscopy in benzene solution. ucr.edu The key ¹³C NMR signals were observed at δ = 202.4 ppm for the positively charged dicoordinated carbon (Cα) and δ = 75.3 ppm for the trigonal carbon (Cβ). ucr.edu The significant deshielding of Cα is a characteristic feature of the vinyl cation's electronic structure. scispace.comucr.edu Furthermore, a single ²⁹Si NMR signal indicated a symmetric structure on the NMR timescale, providing evidence for the stabilizing effect of β-silyl hyperconjugation. bartleby.comucr.edu

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule, offering direct insight into bonding. For vinyl cations, the C=C⁺ stretching frequency is a key diagnostic feature. In studies of helium-tagged carbocations, IR spectra of species like CH₃⁺ have been successfully recorded, demonstrating the utility of tagging methods for studying fundamental ions. rsc.org For the stable β-silyl substituted vinyl cation, a very intense band was observed in the IR spectrum at 1987 cm⁻¹, assigned to the C=C⁺ stretching vibration. ucr.eduwikipedia.org The high frequency and intensity of this band suggest a bond order significantly greater than a typical C=C double bond. ucr.edu

Operando IR spectroscopy is a powerful tool for probing surface adsorbates and reaction intermediates under actual catalytic conditions, often coupling a diffuse reflectance (DRIFTS) setup with an online mass spectrometer or gas chromatograph to correlate surface species with product formation. ornl.govacs.org While direct operando observation of this compound remains elusive, the technique has been used to identify other carbenium ion intermediates, such as allylic carbocations, during processes like the methanol-to-olefins reaction on zeolite catalysts. acs.org These studies help build a methodological framework for identifying and quantifying the role of transient cationic species in catalysis. kit.edu

Raman Spectroscopy: Operando Raman spectroscopy is another valuable technique for studying catalysts under working conditions, as it is often less sensitive to gas-phase interference than IR and can be used at high temperatures and pressures. spectroscopyonline.comrenishaw.com While its application has been demonstrated for various catalytic systems, including oxidative dehydrogenation and hydrotreatment, its use for the direct detection of this compound faces similar challenges of concentration and lifetime as other methods. spectroscopyonline.comrsc.orgmdpi.com However, its high sensitivity to certain vibrational modes, particularly when enhanced through techniques like Surface-Enhanced Raman Spectroscopy (SERS), holds potential for future investigations of surface-adsorbed vinyl intermediates. acs.org

The table below summarizes key findings from spectroscopic studies on stabilized vinyl cation analogues, which serve as the primary source of experimental data for understanding the potential spectroscopic characteristics of this compound.

Role of Ethene 1 Ylium in Interstellar and Astrochemistry

Formation Mechanisms of Ethene-1-ylium in Astrochemical Environments

The formation of this compound in the sparse and cold conditions of the interstellar medium (ISM) is dominated by energetic, barrierless reactions in the gas phase. While chemistry on the surface of icy dust grains is a major pathway for many neutral COMs, the formation of cations like this compound is primarily understood through ion-molecule interactions.

In the low-temperature, low-density environment of the ISM, ion-molecule reactions are highly efficient and serve as the principal drivers of chemical complexity. researchgate.net this compound is readily formed through several such pathways, most of which involve common interstellar species.

The primary formation route is the protonation of acetylene (B1199291) (C₂H₂), a widely observed interstellar molecule. researchgate.net This can be accomplished by some of the most abundant proton-donating ions in molecular clouds, such as H₃⁺, HCO⁺, and N₂H⁺. researchgate.net These reactions are typically rapid and exothermic.

Another significant set of formation channels involves reactions between small carbon-bearing ions and methane (B114726) (CH₄). Reactions of C⁺ and CH⁺ with methane can produce this compound, and these pathways are thought to be particularly efficient in diffuse and translucent clouds where the abundance of C⁺ is high. researchgate.net Under conditions of high internal excitation or high collision energies, the reaction between the ethenium cation (C₂H₅⁺) and acetylene can also yield this compound as a product. nih.gov

The table below summarizes key gas-phase reactions leading to the formation of this compound.

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type | Environment |

| C₂H₂ | H₃⁺ | C₂H₃⁺ | H₂ | Proton Transfer | Molecular Clouds |

| C₂H₂ | HCO⁺ | C₂H₃⁺ | CO | Proton Transfer | Molecular Clouds |

| C₂H₂ | N₂H⁺ | C₂H₃⁺ | N₂ | Proton Transfer | Molecular Clouds |

| C⁺ | CH₄ | C₂H₃⁺ | H | Ion-Molecule | Diffuse/Translucent Clouds |

| CH⁺ | CH₄ | C₂H₃⁺ | H₂ | Ion-Molecule | Diffuse/Translucent Clouds |

| C₂H₅⁺ | C₂H₂ | C₂H₃⁺ | C₂H₄ | Ion-Molecule | High-Energy Regions |

This table is based on data from astrochemical modeling and laboratory studies. nih.govresearchgate.net

The formation of molecules on the surfaces of frigid dust grains, which are coated in ice mantles, is a cornerstone of modern astrochemistry, particularly for producing saturated COMs. astrobiology.comfrontiersin.orgnsf.gov However, the role of ice surfaces in the direct formation of cations like this compound is less clear and not considered a primary pathway in current astrochemical models. acs.org

In principle, the components for this compound formation exist on ice surfaces, as acetylene can freeze out from the gas phase. Surface-adsorbed ions could then, theoretically, protonate the acetylene. However, the diffusion barriers of ions on ice surfaces are dependent on their binding energies; a high binding energy would immobilize the ion, hindering its ability to react. acs.org

If this compound were to form on an ice mantle, it would need an efficient non-thermal desorption mechanism to be released into the gas phase where it could be observed and participate in further gas-phase chemistry. aanda.orgaanda.org Potential mechanisms include:

Cosmic-ray induced desorption: High-energy cosmic rays penetrating a dense cloud can heat the grain or induce electronic excitations, leading to the ejection of surface species. eas-journal.org

Photodesorption: In regions exposed to UV radiation, photons can break bonds or provide enough energy for a molecule to escape the surface. arxiv.org

Reactive desorption: The energy released from a chemical reaction on the surface can be sufficient to desorb the product molecule. acs.org

Despite these possibilities, gas-phase reactions remain the most widely accepted and modeled source of interstellar this compound due to the efficiency of ion-molecule chemistry in that environment. frontiersin.org

Contribution of this compound to the Formation of Complex Organic Molecules (COMs) in Space

Laboratory experiments and theoretical studies have identified several key reactions where this compound leads to molecular growth:

Reaction with Ethane (B1197151) (C₂H₆): Theoretical studies show that the reaction of this compound with ethane proceeds through a barrierless hydride transfer, forming larger C₃ and C₄ cations which are steps toward more complex species. capes.gov.br

Reaction with Vinyl Halides: In laboratory settings, this compound has been shown to react with molecules like vinyl chloride, producing larger ions such as C₄H₅⁺. researchgate.net

Sequential Reactions with Acetylene (C₂H₂): The reaction sequence starting with the protonation of acetylene to form this compound is a proposed mechanism for building up to the benzene (B151609) ring, a foundational polycyclic aromatic hydrocarbon (PAH). researchgate.net

The table below details some of the key reactions through which this compound contributes to the formation of more complex species.

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type | Significance |

| C₂H₃⁺ | C₂H₆ | C₃H₅⁺ + C₂H₄ | Ion-Molecule | Chain growth |

| C₂H₃⁺ | C₂H₂ | C₄H₅⁺ | Radiative Association | Building larger hydrocarbons |

| C₂H₃⁺ | C₂H₂ | C₄H₃⁺ + H₂ | Ion-Molecule | Formation of unsaturated ions |

| C₂H₃⁺ | H₂ | C₂H₄⁺ + H | Ion-Molecule | Hydrogenation (often slow) |

This table compiles findings from various theoretical and experimental studies. researchgate.netcapes.gov.br

Observational Searches and Astronomical Implications of this compound and Related Ions

The definitive identification of any molecule in the interstellar medium relies on matching astronomical observations of its spectral lines with highly accurate laboratory measurements of its spectrum. frontiersin.org For ions and other exotic species, obtaining this laboratory data can be challenging, which in turn hinders astronomical searches. dtic.millafiascijournals.org.ng

Despite these challenges, this compound (protonated acetylene) has been successfully detected in the interstellar medium. researchgate.net The first identification was made in the z=0.89 molecular absorber along the line of sight to the gravitationally lensed quasar PKS 1830−211. researchgate.net This detection was based on clear absorption features corresponding to two specific ground-state rotational transitions of ortho-C₂H₃⁺. researchgate.net

This successful observation has several important implications:

It provides direct confirmation that the gas-phase chemical models predicting the formation of this compound are fundamentally correct. researchgate.net

It validates the role of this compound as an available reactant for the formation of the larger organic molecules observed in space.

The detection of a specific isomer (the non-classical, bridged structure of ortho-C₂H₃⁺) offers insights into the physical conditions (e.g., temperature, formation pathways) of the absorbing gas cloud.

The detection of related carbocations, such as the methyl cation (CH₃⁺) by the James Webb Space Telescope (JWST), further underscores the importance of ion-driven chemistry in irradiated interstellar environments and its potential to form complex molecules. sciencemediacentre.es

Theoretical Modeling of this compound Chemistry in the Interstellar Medium

Astrochemical models are essential tools for simulating the complex reaction networks that govern the abundances of molecules in space. munich-iapbp.dearxiv.orgarxiv.org this compound is a key component of these models, particularly for gas-phase hydrocarbon chemistry.

Theoretical models incorporate this compound by including its primary formation and destruction pathways. researchgate.net As discussed, formation is dominated by the protonation of acetylene and other ion-molecule reactions. The main destruction mechanism in molecular clouds is dissociative recombination with electrons, which breaks the ion apart into neutral fragments. researchgate.net

Quantum chemical calculations have also been crucial for understanding the fundamental properties of this compound itself. These studies have investigated its two lowest energy isomers: the classical "Y-shaped" vinyl cation and a non-classical bridged structure. researchgate.netuni-greifswald.de Calculations show that the bridged structure is slightly more stable, and the energy barrier to convert between the two forms is very small. researchgate.net This structural information is vital for interpreting laboratory spectra and predicting the rotational transitions that are targeted in astronomical searches. Furthermore, detailed theoretical studies of its reactions, such as with ethane, map out the potential energy surfaces, identify intermediate complexes, and determine the energy barriers and product branching ratios, providing essential data that cannot always be measured experimentally. capes.gov.br

Catalytic and Synthetic Applications of Ethene 1 Ylium

Ethene-1-ylium as a Key Reactive Intermediate in Organic Synthesis

The high reactivity of this compound, stemming from its electron-deficient nature, makes it a pivotal intermediate in numerous organic transformations. uobasrah.edu.iqlumenlearning.com Its ability to readily react with nucleophiles allows for the construction of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of organic molecules.

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis for its atom economy and efficiency. yale.eduumich.edu While this compound itself is not typically a catalyst, its precursors can be utilized in catalytic cycles to achieve C-H functionalization. These reactions often involve the generation of the vinyl cation as a transient species, which then participates in the bond-forming step.

Recent advancements have demonstrated the use of transition metal catalysts, such as those based on rhodium and palladium, to facilitate C-H functionalization reactions that are proposed to proceed through vinyl cation intermediates. yale.eduuniv-rennes.fr For instance, the rhodium-catalyzed three-component coupling of C-H bond substrates, terminal alkenes, and electrophilic aminating agents can provide access to valuable α-branched amines. yale.edu These methods offer high functional group tolerance and can even be performed asymmetrically with the use of chiral catalysts. yale.edu

| Catalyst System | Substrates | Product Type | Key Features |

| Rh(III) catalyst | C-H bond substrate, terminal alkene, electrophilic aminating agent | α-branched amine | High functional group compatibility, potential for asymmetry. yale.edu |

| Palladium catalyst | (Hetero)aromatics | Arylated heteroaromatics | Alternative to cross-coupling, reduces waste. univ-rennes.fr |

| Iron catalyst | Aliphatic amines | Oxyfunctionalized amines | Remote benzylic C-H functionalization. umich.edu |

Carbocation cascade reactions are powerful transformations that allow for the rapid construction of complex molecular skeletons from simple precursors. masterorganicchemistry.comlibretexts.org this compound can act as a key intermediate in these cascades, initiating a series of bond-forming events. When a vinyl cation is generated in the presence of suitable π-nucleophiles, it can trigger a cascade of cyclizations and rearrangements, leading to the formation of polycyclic structures. masterorganicchemistry.com

The stability of the carbocation intermediates throughout the cascade is crucial for the success of the reaction. masterorganicchemistry.comyoutube.com The initial vinyl cation can be generated from various precursors, such as vinyl triflates or through the protonation of alkynes. The subsequent steps of the cascade are dictated by the structure of the substrate and the reaction conditions, often leading to the formation of multiple new stereocenters in a single operation. A notable example is the use of N-amidopyridinium salts to facilitate both the ring-opening of [1.1.1]propellane to a 3-methylenecyclobutan-1-ylium cation and a subsequent hydropyridylation, demonstrating a successful three-component reaction. nih.gov

This compound in Advanced Catalytic Systems

The transient nature of this compound makes it a suitable intermediate in various advanced catalytic systems where highly reactive species are required. These systems often employ sophisticated catalysts and reaction conditions to generate and control the reactivity of the vinyl cation.

Silylium (B1239981) ions, the silicon analogues of carbocations, are potent Lewis acids capable of activating a wide range of substrates. researchgate.net In recent years, silylium ion catalysis has emerged as a powerful tool in organic synthesis. researchgate.netebin.pub Several silylium-catalyzed reactions are proposed to proceed through the formation of this compound intermediates. nih.govresearchgate.net

For example, the silylium-catalyzed carbosilylation of ynamides with allylic trimethylsilanes involves the activation of the alkyne by the silylium ion to generate a β-silyl-stabilized vinyl cation intermediate. nih.gov This intermediate is then trapped by the allylsilane nucleophile to afford the desired product. Theoretical calculations have supported this mechanistic pathway. nih.gov Similarly, the silylium-ion-promoted bissilylation of alkenes is believed to involve silylium-ion-like intermediates. researchgate.net The development of these methods has been facilitated by the use of weakly coordinating anions, which stabilize the highly reactive silylium ion. thenelsonlab.com

| Catalytic System | Reaction Type | Intermediate | Key Features |

| Silylium ion | Carbosilylation of ynamides | β-silyl-stabilized vinyl cation | Regio- and stereoselective. nih.gov |

| Silylium ion | Bissilylation of alkenes | Silylium-ion-like intermediates | Metal-free, catalytic difunctionalization. researchgate.net |

| Silylium ion | Alkynylation of benzylic acetates | Trimethylsilylium ion | C-C bond formation. d-nb.info |

Phosphirenium ions are three-membered phosphorus-containing heterocycles that can serve as precursors to highly reactive phosphenium ions. nih.govwikipedia.org In certain catalytic applications, phosphirenium ions can undergo ring-opening to generate a vinyl cation intermediate, which then participates in the catalytic cycle. nih.gov

For instance, the use of phosphirenium ions as pre-catalysts for the metal-free hydrosilylation of carbonyls is proposed to involve the formation of an ethenylium cation upon ring-opening. nih.gov This transient vinyl cation is then trapped by a nucleophile, leading to the formation of the desired product and regeneration of the active catalytic species. Computational studies have provided support for this mechanistic pathway, highlighting the delicate balance between the stability of the phosphirenium ion and its ability to generate the reactive vinyl cation intermediate. nih.gov

Rational Design of this compound Reactivity through Weakly Coordinating Anion Modulation

The reactivity of highly electrophilic species like this compound is significantly influenced by the nature of its counteranion. nih.govumn.edu Weakly coordinating anions (WCAs) are large, charge-delocalized anions that interact only weakly with cations. nih.govcmu.edu The use of WCAs is crucial for the generation and observation of highly reactive cations, including vinyl cations and silylium ions. thenelsonlab.comnih.gov